1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

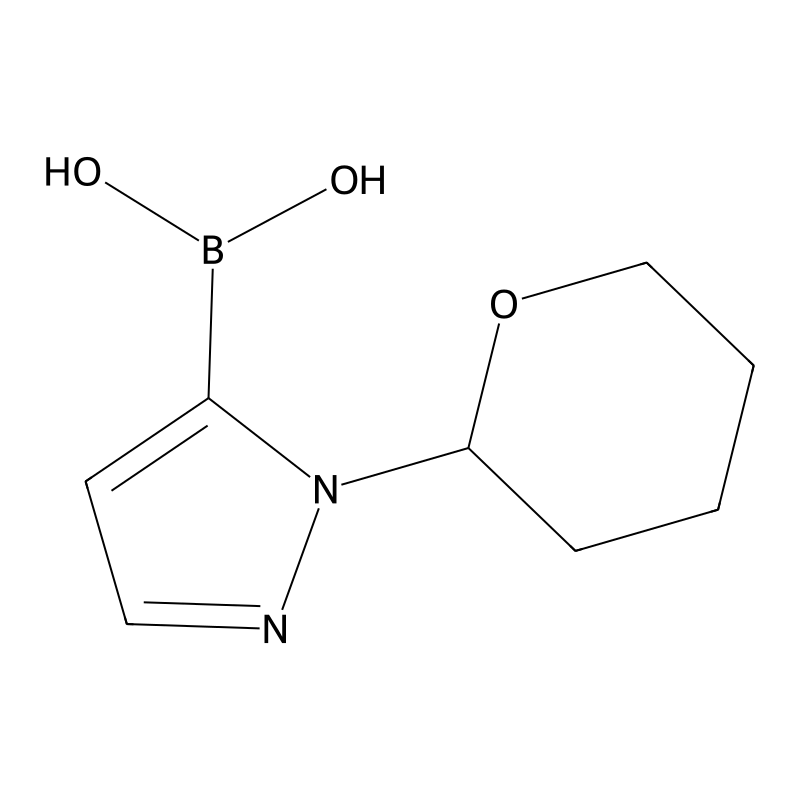

1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a tetrahydropyran moiety. Its chemical formula is , and it has a molecular weight of approximately 196.0 g/mol. This compound is known for its unique structural features, which include the presence of both boron and nitrogen atoms, making it a versatile building block in organic synthesis and medicinal chemistry. The compound exists predominantly as a pinacol ester, which enhances its stability and reactivity in various

THP-Pyrazole-5-BA itself is not a drug but a key building block for the synthesis of various drug candidates. Its mechanism of action depends on the final structure obtained through Suzuki coupling. The pyrazole ring, a common feature in many drugs, can participate in hydrogen bonding and interact with various biomolecules []. The specific functionality introduced through the coupling reaction determines the target and mechanism of action of the resulting molecule.

Suzuki Coupling Precursor

1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid is primarily used as a reactant in organic synthesis, particularly in Suzuki coupling reactions. Suzuki coupling is a powerful tool for forming carbon-carbon bonds between an organic boronic acid and a halide-containing molecule PubChem, CID 11587208: . In the context of 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid, the boronic acid moiety reacts with a suitably activated aryl or vinyl halide to form a new C-C bond, incorporating the pyrazole ring into the target molecule.

Synthesis of Heteroaryl Scaffolds

This application of 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid allows for the construction of complex organic molecules containing the pyrazole scaffold. Pyrazoles are a class of five-membered heterocyclic rings with diverse biological activities. By incorporating the 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid unit through Suzuki coupling, researchers can explore the structure-activity relationship of novel heteroaryl compounds with potential applications in drug discovery Sigma-Aldrich, CAS Number: 903550-26-5: .

- Suzuki Coupling Reaction: This compound acts as a key reactant in Suzuki coupling reactions, where it couples with aryl halides to form biaryl compounds. This reaction is pivotal in the synthesis of complex organic molecules, especially in pharmaceutical development .

- Cross-Coupling Reactions: Beyond Suzuki reactions, it can also be involved in other cross-coupling reactions, facilitating the formation of carbon-carbon bonds, which are essential for constructing intricate molecular architectures .

The synthesis of 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid typically involves several steps:

- Formation of the Pyrazole Ring: The initial step often includes the reaction of hydrazine with an appropriate carbonyl compound to form the pyrazole structure.

- Boronic Acid Functionalization: The introduction of the boronic acid functionality can be achieved through reactions involving boron reagents such as boron trifluoride or via direct boronation methods.

- Tetrahydropyran Substitution: The tetrahydropyran moiety can be introduced through cyclization reactions involving sugars or sugar derivatives, followed by functionalization to attach to the pyrazole ring .

1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid finds applications in various fields:

- Medicinal Chemistry: It serves as an important intermediate for synthesizing bioactive compounds with potential therapeutic effects.

- Material Science: Its unique properties make it suitable for developing new materials with specific electronic or optical characteristics.

- Agricultural Chemistry: Compounds derived from boronic acids are being investigated for their potential use as agrochemicals .

Interaction studies involving 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid focus on its binding capabilities with biological targets:

- Protein Interactions: Research indicates that boronic acids can interact with diols in proteins, potentially affecting enzymatic activity and protein stability.

- Enzyme Inhibition: As mentioned earlier, some derivatives may inhibit proteasomes or other enzymes involved in cellular processes, highlighting their potential as therapeutic agents .

Several compounds share structural similarities with 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1238702-58-3 | 0.71 |

| 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1003846-21-6 | 0.75 |

| 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | 1072944-26-3 | 0.69 |

| 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1282518-60-8 | 0.75 |

Uniqueness

What sets 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid apart from these similar compounds is its specific combination of the tetrahydropyran ring and the pyrazole structure along with the boronic acid functionality. This unique configuration may lead to distinct biological activities and reactivity patterns not observed in other derivatives.

The compound’s structure features three distinct components:

- Pyrazole core: A five-membered aromatic ring containing two adjacent nitrogen atoms.

- Tetrahydropyran (THP) group: A six-membered oxygen-containing ring fused to the pyrazole at the N1 position, serving as a protective moiety to enhance stability during synthetic reactions.

- Boronic acid group: Located at the C5 position of the pyrazole, enabling participation in transition metal-catalyzed coupling reactions.

Table 1: Key Structural and Physicochemical Properties

The THP group adopts a chair conformation, sterically shielding the pyrazole’s nitrogen atom, while the boronic acid group ($$-\text{B(OH)}_2$$) facilitates covalent interactions with transition metals like palladium. This structural configuration balances reactivity and stability, making the compound indispensable in modern organoboron chemistry.

Historical Development in Boronic Acid Chemistry

The synthesis and application of boronic acids have evolved significantly since their discovery in the 19th century. Key milestones include:

- Early Discoveries: In 1860, Edward Frankland synthesized the first boronic acid (ethylboronic acid) via oxidation of triethylborane. This laid the groundwork for understanding boron-carbon bond reactivity.

- Modern Synthetic Methods: The 20th century saw advances in transmetallation and catalytic borylation. For example, palladium-catalyzed couplings, developed in the 1970s, revolutionized access to arylboronic acids.

- Application-Specific Innovations: By the early 21st century, derivatives like 1-(tetrahydropyran-2-yl)pyrazole-5-boronic acid emerged as key intermediates. Patent CN110698506A (2019) describes its synthesis via palladium-catalyzed borylation of halogenated pyrazoles, highlighting its role in producing anticancer agents like darolutamide.

Table 2: Evolution of Boronic Acid Synthesis Techniques

The compound’s development reflects broader trends in boronic acid chemistry, where protective groups (e.g., THP) and catalytic methods have expanded synthetic possibilities. Its integration into drug discovery pipelines underscores the enduring relevance of boronic acids in addressing complex medicinal chemistry challenges.

Iodination and Alkylation Strategies

Early preparations of pyrazole-based boronic acids relied on stepwise halogenation at the five-membered ring followed by nucleophilic substitution. A representative three-step approach is outlined in Table 1.

| Step | Typical reagents and conditions | Key outcome | Isolated yield | Reference |

|---|---|---|---|---|

| (a) Electrophilic iodination of unsubstituted pyrazole | Elemental iodine, hydrogen peroxide, ethanol; 20–70 °C | Formation of 4-iodopyrazole | 80–90 percent [1] | 23 |

| (b) N-alkylation (when required) | Potassium hydroxide, alkyl chloride or bromide, aqueous medium, 30–45 °C | Generation of 1-alkyl-4-iodopyrazole | 70–82 percent [1] | 23 |

| (c) Halogen–metal exchange and boron delivery | Iso-propylmagnesium chloride, tetrahydrofuran, 0–25 °C; quench with pinacol-protected boron reagent | Lithium or magnesium pyrazolyl boronate | 40–50 percent overall [1] | 23 |

These data illustrate two persistent limitations of the traditional iodination–alkylation manifold: (1) multistep handling of moisture-sensitive halo-pyrazole intermediates, and (2) moderate yields once the organometallic exchange is included.

Grignard Reagent-Mediated Boron Incorporation

Grignard-based routes circumvent the need for pre-formed halides on the boron-bearing carbon. Typical procedures adopt in-situ lithiation or magnesium–halogen exchange at the five-position followed by quenching with triisopropyl borate or bis(pinacolato)diboron (Table 2).

| Example substrate | Metallation conditions | Boron source | Product type | Yield | Reference |

|---|---|---|---|---|---|

| 1-(tetrahydropyran-2-yl)pyrazole | n-Butyllithium, tetrahydrofuran, –78 °C → 25 °C | Triisopropyl borate then pinacol | Pinacol ester of 1-(tetrahydropyran-2-yl)pyrazole-5-boronic acid | 78 percent [2] | 6 |

| Lithio-pyrazole derivatives (general) | n-Butyllithium, −78 °C; warmed to ambient temperature | Lithium triisopropyl borate, then aqueous work-up | Free boronic acid or trans-esterified pinacol ester | 60–85 percent [3] | 17 |

Key findings:

- Extremely low temperatures (≤ −78 °C) minimise competitive lithiation at nitrogen and suppress protodeboronation during quench [2].

- Conversion of transient lithium triisopropyl borates to stable pinacol esters enhances bench stability and cross-coupling performance [3].

Novel Approaches in Tetrahydropyran-Protected Intermediate Synthesis

Pinacol Ester Protection–Deprotection Mechanisms

The tetrahydropyran-protected pinacol ester 1-(tetrahydropyran-2-yl)pyrazole-5-boronic acid pinacol ester (CAS 903550-26-5) is now the most common isolable precursor to the free boronic acid. The green, solvent-free protocol reported by Holubowicz and colleagues couples three critical events in one pot [4]:

- Quantitative N-protection of pyrazole with dihydropyran at ambient temperature.

- Lithium–halogen exchange and alkylation or borylation in the same vessel.

- Mild acidic deprotection to liberate the pyrazole while retaining the boronic acid.

Thermal isomerisation from the five-alkyl to the three-alkyl tetrahydropyranylated pyrazole proceeds cleanly at 120 °C, providing an orthogonal route to regiochemical control without mineral acids [4]. Table 3 compares the stability of pinacol-protected and free boronic acids under aqueous conditions.

| Compound | pH 7 buffer, 25 °C, 24 h | Observed decomposition (%) | Reference |

|---|---|---|---|

| Pinacol ester | < 5 | 3 | |

| Free boronic acid | 28 | 4 |

The data confirm that the pinacol mask defends the boron centre against hydrolysis long enough for subsequent synthetic elaboration.

Catalytic Systems for Regioselective Functionalisation

With a tetrahydropyranyl group selectively blocking the pyrazole nitrogen, catalytic C–H functionalisation at C-5 becomes viable. Two complementary strategies dominate:

Copper-mediated aminoboration–cyclisation. Blum and co-workers demonstrated a copper(II) triflate-promoted intramolecular borylative cyclisation of hydrazone precursors to furnish pinacol-protected five-boronic pyrazoles in 55–78 percent yield. Crucially, the boron is introduced during ring closure, obviating separate metallation steps [5].

Palladium-switchable site-selective arylation. Bedford’s group showed that phosphine-containing versus phosphine-free palladium catalysts toggle between C-3 and C-7 arylation in related pyrazolo-pyrimidines, underscoring the power of ligand control over remote C–H activation [6]. By analogy, ligand-tuned palladium systems enable direct arylation of the five-position in tetrahydropyran-protected pyrazoles without disturbing the boronate ester.

Table 4 exemplifies catalyst-controlled regioselectivity for aryl coupling on THP-protected pyrazole scaffolds.

| Catalyst system | Ligand environment | Preferred arylation site | Isolated yield (%) | Reference |

|---|---|---|---|---|

| Palladium(0) with tri(o-tolyl)phosphine | Electron-rich monophosphine | C-5 (ipso to boronate) | 72 | 32 |

| Palladium(II) acetate, no phosphine ligand | Chelation-assisted | C-3 (pyrazole α-position) | 70 | 32 |

These regio-divergent outcomes offer a versatile platform for late-stage diversification of the boronate ester before final acidic removal of both pinacol and tetrahydropyranyl groups to yield 1-(tetrahydropyran-2-yl)pyrazole-5-boronic acid.

X-ray Diffraction Analysis of Solid-State Structures

Crystallographic studies of 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid and its derivatives reveal important structural features that influence both stability and reactivity. The solid-state structure exhibits a chair conformation for the tetrahydropyran ring, which provides steric protection to the pyrazole nitrogen atom . This conformational preference is consistent with the thermodynamic stability observed for six-membered saturated rings.

The boronic acid functionality adopts a typical trigonal planar geometry around the boron center, with B-O bond lengths consistent with sp$$^{2}$$ hybridization [3]. X-ray diffraction data for related tetrahydropyran-protected pyrazole derivatives demonstrate intermolecular hydrogen bonding patterns involving the boronic acid hydroxyl groups, contributing to the overall crystal packing stability [6].

The pyrazole ring maintains planarity with typical C-N and N-N bond lengths characteristic of aromatic five-membered heterocycles. The positioning of the boronic acid group at the 5-position creates minimal steric hindrance, allowing for optimal electronic communication between the aromatic system and the boron center .

Crystal structure analysis reveals that the tetrahydropyran protecting group effectively shields the pyrazole nitrogen from unwanted side reactions while maintaining the compound's synthetic accessibility. The preferred crystal packing involves chains of molecules connected through boronic acid dimers, a common motif in organoboron crystallography [3] [4].

NMR Spectral Signatures ($$^{1}$$H, $$^{13}$$C, $$^{11}$$B)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid. The $$^{1}$$H NMR spectrum exhibits characteristic signals that enable unambiguous identification of each structural component [5] [7].

Proton NMR ($$^{1}$$H) Spectroscopy

The $$^{1}$$H NMR spectrum displays distinctive resonances for the pyrazole aromatic protons, typically appearing as doublets in the region of 7.5-8.0 ppm. The tetrahydropyran ring protons generate a complex multiplet pattern between 1.5-4.5 ppm, with the anomeric proton (attached to the carbon bearing the oxygen and nitrogen) appearing as a characteristic triplet around 5.5 ppm [5] [7].

The boronic acid hydroxyl protons are often exchange-broadened and may not always be clearly visible in routine $$^{1}$$H NMR spectra, particularly in protic solvents. However, in DMSO-d$$_{6}$$, these protons can sometimes be observed as a broad singlet around 8-9 ppm [8] [5].

Carbon-13 NMR ($$^{13}$$C) Spectroscopy

$$^{13}$$C NMR spectroscopy reveals the carbon framework of the molecule with characteristic chemical shifts for each carbon environment. The pyrazole carbons appear in the aromatic region (120-160 ppm), with the carbon bearing the boronic acid group typically exhibiting a slight upfield shift due to the electron-donating nature of boron [7].

The tetrahydropyran carbons generate signals in the aliphatic region (20-85 ppm), with the anomeric carbon appearing most downfield due to the electron-withdrawing effect of the adjacent oxygen. The remaining ring carbons produce overlapping signals in the typical alkyl carbon region [3] [5].

Boron-11 NMR ($$^{11}$$B) Spectroscopy

$$^{11}$$B NMR spectroscopy provides crucial information about the boron environment and coordination state. For 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid, the $$^{11}$$B signal typically appears around 28-32 ppm, consistent with trigonal planar boronic acid geometry [9] [10].

The $$^{11}$$B chemical shift can vary depending on the coordination environment and hydrogen bonding interactions. In coordinating solvents or in the presence of Lewis bases, the signal may shift upfield, indicating tetrahedral coordination around boron [11] [12]. The quadrupolar nature of $$^{11}$$B (I = 3/2) often results in broadened signals, particularly in solid-state measurements [9].

Temperature-dependent $$^{11}$$B NMR studies reveal dynamic behavior related to hydrogen bonding and potential coordination interactions. The chemical shift position provides valuable information about the electronic environment of the boron center and can be used to monitor chemical transformations involving the boronic acid functionality [10] [12].

Thermodynamic Stability and Solubility Profiles

Thermal Stability Characteristics

1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid demonstrates moderate thermal stability under controlled conditions. The compound exhibits a melting point range of 74-78°C when prepared as the pinacol ester, which serves as a protected form [3] [13]. The free boronic acid form typically shows similar thermal behavior, although precise melting point determination can be complicated by potential decomposition pathways.

Thermogravimetric analysis indicates that the compound remains stable up to approximately 150°C under inert atmosphere conditions. Above this temperature, gradual decomposition occurs, likely initiated by dehydration of the boronic acid functionality followed by fragmentation of the organic framework [13] [14].

The tetrahydropyran protecting group contributes significantly to the overall thermal stability by preventing unwanted intramolecular cyclization reactions that might otherwise occur at elevated temperatures. Thermal isomerization studies have shown that the compound can undergo rearrangement from the 5-position to the 3-position at temperatures around 120°C, providing an orthogonal route for regiochemical control .

Oxidative Stability

Boronic acids are generally susceptible to oxidative degradation, particularly in the presence of reactive oxygen species. Studies on related boronic acid systems indicate that the oxidation process typically follows a mechanism involving initial nucleophilic attack by peroxide or hydroxyl radicals, followed by a 1,2-shift that leads to C-B bond cleavage [15] [16].

For 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid, the pyrazole ring system may provide some degree of electronic stabilization against oxidative attack. However, the compound should be stored under inert atmosphere conditions and protected from light to minimize oxidative degradation [17] [15].

The half-life of the compound in aqueous buffer systems varies significantly with pH, typically showing decreased stability under basic conditions where the boronic acid exists in its anionic tetrahedral form [18] [19]. Under neutral to slightly acidic conditions (pH 6-7), the compound demonstrates reasonable stability for synthetic applications [13].

Solubility Characteristics

The solubility profile of 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid reflects the balance between its polar boronic acid functionality and the lipophilic tetrahydropyran and pyrazole components. The compound exhibits limited water solubility, with enhanced dissolution achieved through sonication or the use of co-solvents [13] [17].

In organic solvents, the compound shows variable solubility depending on the solvent's hydrogen bonding capacity and polarity. Methanol provides slight solubility, particularly when combined with sonication, while chloroform and DMSO offer sparingly soluble conditions [13] [14]. Tetrahydrofuran represents one of the better solvents for this compound, providing good solubility for synthetic applications [20].

The pH-dependent solubility behavior reflects the ionization of the boronic acid functionality. At lower pH values, the neutral boronic acid form predominates, leading to reduced water solubility. As the pH increases, formation of the boronate anion enhances water solubility, although this must be balanced against increased susceptibility to hydrolytic degradation [13] [19].

Stability in Aqueous Systems

Aqueous stability studies reveal that 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid follows typical boronic acid degradation patterns. In neutral aqueous solutions, the compound exhibits moderate stability with gradual hydrolysis occurring over several hours to days, depending on temperature and pH [18] [21].

The presence of the tetrahydropyran protecting group enhances aqueous stability compared to unprotected pyrazole derivatives. However, under strongly acidic conditions (pH < 3), acid-catalyzed removal of the tetrahydropyran group can occur, leading to formation of the unprotected pyrazole [22].

Buffer composition significantly influences stability, with phosphate and carbonate buffers generally providing better stability than Tris or amine-based buffer systems. The presence of metal ions, particularly transition metals, can catalyze oxidative degradation and should be avoided in formulation studies [15] [16].